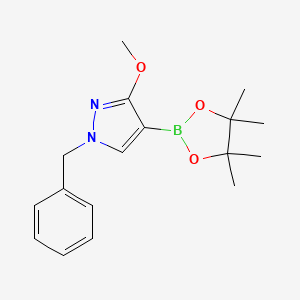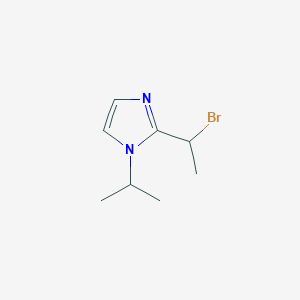![molecular formula C26H30NOP B13966897 1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine CAS No. 51713-16-7](/img/structure/B13966897.png)
1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide is a chemical compound with the molecular formula C26H30NOP and a molecular weight of 403.5 g/mol . It is known for its unique structure, which includes a phosphine oxide group attached to a piperidine ring and a benzyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a ligand, binding to metal ions and influencing their reactivity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Unlike Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide, triphenylphosphine oxide lacks the piperidine and benzyl groups, making it less versatile in certain applications.
Diphenylphosphine oxide: This compound is similar but does not have the additional piperidine and benzyl groups, which can affect its reactivity and applications.
Benzylphosphine oxide: This compound has a simpler structure and may not exhibit the same range of chemical and biological activities as Diphenyl [alpha-(2-piperidinoethyl)benzyl]phosphine oxide.
Propriétés
Numéro CAS |
51713-16-7 |
|---|---|
Formule moléculaire |
C26H30NOP |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
1-(3-diphenylphosphoryl-3-phenylpropyl)piperidine |
InChI |
InChI=1S/C26H30NOP/c28-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26(23-13-5-1-6-14-23)19-22-27-20-11-4-12-21-27/h1-3,5-10,13-18,26H,4,11-12,19-22H2 |
Clé InChI |
RSZZRMNMNCTTKP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)

![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)


